molecular formula C12H12O B6219927 6-phenylspiro[2.3]hexan-4-one CAS No. 2751611-68-2

6-phenylspiro[2.3]hexan-4-one

Cat. No. B6219927
CAS RN: 2751611-68-2
M. Wt: 172.2
InChI Key:
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Description

6-Phenylspiro[2.3]hexan-4-one, also known as 6-PSH, is a chemical compound belonging to the class of spirocyclic compounds. It is an aromatic heterocyclic compound with a spiro ring system, consisting of 6 carbon atoms, 5 hydrogen atoms, and 1 oxygen atom. 6-PSH is a colorless, water-soluble compound with a molecular weight of 155.22 g/mol and a melting point of 205-210°C. It is an important intermediate in the synthesis of various pharmaceuticals, including anticonvulsants, anxiolytics, and antineoplastic drugs.

Scientific Research Applications

6-phenylspiro[2.3]hexan-4-one has been used in various scientific research applications. It has been used as a model compound for the study of the properties of spirocyclic compounds. It has also been used as a building block for the synthesis of novel heterocyclic compounds, such as spirocyclic oxazolidinones and spirocyclic β-lactams. In addition, 6-phenylspiro[2.3]hexan-4-one has been used in the synthesis of novel anticonvulsant and anxiolytic drugs, as well as in the synthesis of antineoplastic drugs.

Mechanism of Action

6-phenylspiro[2.3]hexan-4-one is known to act as an agonist of the GABAA receptor, which is a major inhibitory neurotransmitter receptor in the brain. It binds to the receptor and activates it, leading to an increase in the chloride ion influx into the neuron. This results in hyperpolarization of the neuron and an inhibition of neuronal activity.
Biochemical and Physiological Effects
The binding of 6-phenylspiro[2.3]hexan-4-one to the GABAA receptor results in a decrease in neuronal excitability and an increase in neuronal inhibition. This leads to a decrease in anxiety, an increase in sedation, and an increase in anticonvulsant effects. In addition, 6-phenylspiro[2.3]hexan-4-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

6-phenylspiro[2.3]hexan-4-one is a relatively stable compound and is easy to synthesize, making it an ideal compound for laboratory experiments. It is also water-soluble and has a low melting point, which makes it easy to work with. However, 6-phenylspiro[2.3]hexan-4-one is a relatively expensive compound and its effects are not well-understood, making it difficult to predict the outcomes of experiments.

Future Directions

There are several potential future directions for the study of 6-phenylspiro[2.3]hexan-4-one. These include further research into the mechanism of action of 6-phenylspiro[2.3]hexan-4-one and its effects on the GABAA receptor, as well as further research into its potential use as a therapeutic agent for neurodegenerative diseases. In addition, further research into the synthesis of novel compounds using 6-phenylspiro[2.3]hexan-4-one as a building block could lead to the development of new drugs with improved efficacy and safety profiles. Finally, further research into the use of 6-phenylspiro[2.3]hexan-4-one in the synthesis of anticonvulsant and anxiolytic drugs could lead to the development of new and more effective treatments for these conditions.

Synthesis Methods

6-phenylspiro[2.3]hexan-4-one can be synthesized from the reaction of 1,4-diacetoxy-2-methyl-2-butene with 2-methyl-2-butanol in the presence of a strong base, such as sodium ethoxide. The reaction yields 6-phenylspiro[2.3]hexan-4-one as the major product, along with 2-methyl-2-buten-1-ol as a minor product. The reaction is conducted in anhydrous ethanol at a temperature of 80°C and a pressure of 0.8 atm.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-phenylspiro[2.3]hexan-4-one can be achieved through a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzaldehyde", "Cyclopentadiene", "Acetic anhydride", "Sodium acetate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Magnesium sulfate", "Ethyl acetate", "Hexane" ], "Reaction": [ "Step 1: Preparation of cyclopentadiene-1-carboxaldehyde", "Benzaldehyde is reacted with cyclopentadiene in the presence of acetic anhydride and sodium acetate to form cyclopentadiene-1-carboxaldehyde.", "Step 2: Preparation of 6-phenylspiro[2.3]hexan-4-one", "Cyclopentadiene-1-carboxaldehyde is reacted with sodium hydroxide in methanol to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid to form the corresponding chloride.", "The chloride is reacted with magnesium sulfate to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with ethyl acetate to form the intermediate.", "The intermediate is then treated with hydrochloric acid to form 6-phenylspiro[2.3]hexan-4-one.", "The product is purified by recrystallization from hexane." ] }

CAS RN

2751611-68-2

Molecular Formula

C12H12O

Molecular Weight

172.2

Purity

95

Origin of Product

United States

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